molecular formula C17H14ClNO2S B7794217 (E)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile

Cat. No.: B7794217
M. Wt: 331.8 g/mol
InChI Key: OKLQBYPMGRHNFX-GZTJUZNOSA-N
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Description

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to an organic moiety. This particular compound features a chlorophenyl group and an ethylphenyl group, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzene sulfonyl chloride with 4-ethylbenzaldehyde in the presence of a base. The reaction proceeds through a series of steps including nucleophilic substitution and condensation reactions. Common bases used in this synthesis include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfonyl hydrides.

    Substitution: Formation of sulfonyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and the effects of sulfonyl compounds on biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-chlorophenyl)sulfonyl-3-phenylprop-2-enenitrile
  • (E)-2-(4-methylphenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile
  • (E)-2-(4-bromophenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile

Uniqueness

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile is unique due to the presence of both chlorophenyl and ethylphenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-2-13-3-5-14(6-4-13)11-17(12-19)22(20,21)16-9-7-15(18)8-10-16/h3-11H,2H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLQBYPMGRHNFX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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